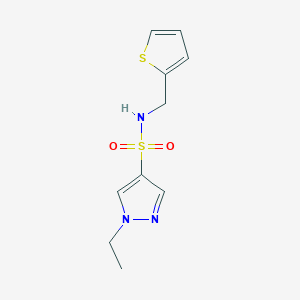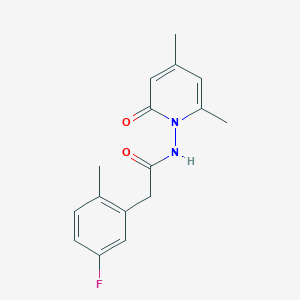
1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is a chemical compound with a unique structure that includes a pyrazole ring, a thiophene ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with thiophen-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene and pyrazole rings can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate various biological pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
- 1-ethyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine
Uniqueness
1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-ethyl-N-(thiophen-2-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-2-13-8-10(7-11-13)17(14,15)12-6-9-4-3-5-16-9/h3-5,7-8,12H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODESXYLFMPJDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5267766.png)
![ETHYL 3-[1-(DIMETHYLCARBAMOYL)PIPERIDINE-3-AMIDO]BENZOATE](/img/structure/B5267770.png)
![N-[(Z)-3-oxo-1-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B5267782.png)

![ethyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5267795.png)
![2-chloro-N-[1-(1-pyrimidin-2-ylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5267803.png)
![N-ethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5267807.png)
![3-{2-[(1-isobutylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5267820.png)

![methyl 4-[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]benzoate](/img/structure/B5267835.png)
![8-fluoro-2-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]methyl}-4(1H)-quinolinone](/img/structure/B5267838.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5267850.png)
![3-(2-{4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}-2-oxoethyl)morpholine dihydrochloride](/img/structure/B5267862.png)
